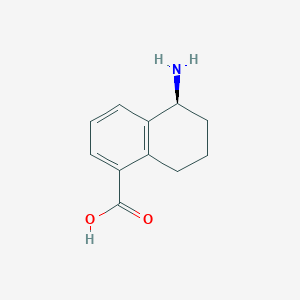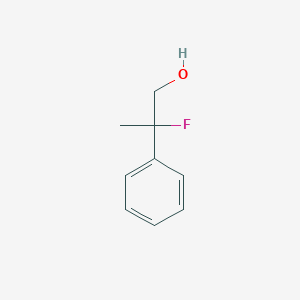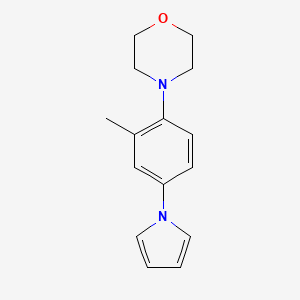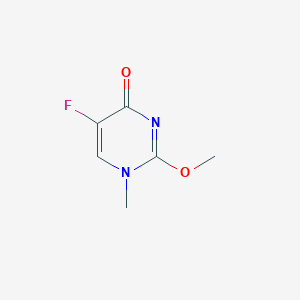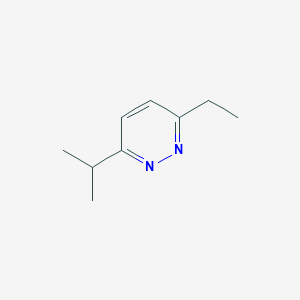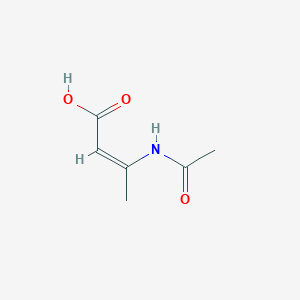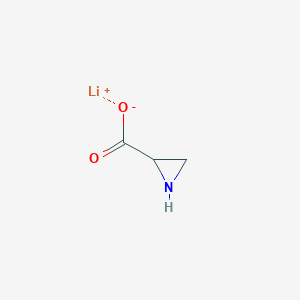
3-(Difluoromethyl)-2,6-dimethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-2,6-dimethoxypyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 2,6-dimethoxypyridine using difluoromethylating agents such as ClCF₂H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-2,6-dimethoxypyridine may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems, such as metal-based catalysts, can facilitate the difluoromethylation process, making it more cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-2,6-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce halogens or other functional groups onto the pyridine ring .
Applications De Recherche Scientifique
3-(Difluoromethyl)-2,6-dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and probes.
Industry: The compound is used in the production of agrochemicals, materials, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-2,6-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The methoxy groups may also contribute to the compound’s overall reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluoromethylated pyridines and heterocycles, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and difluoromethylated quinoxalines .
Uniqueness
3-(Difluoromethyl)-2,6-dimethoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H9F2NO2 |
|---|---|
Poids moléculaire |
189.16 g/mol |
Nom IUPAC |
3-(difluoromethyl)-2,6-dimethoxypyridine |
InChI |
InChI=1S/C8H9F2NO2/c1-12-6-4-3-5(7(9)10)8(11-6)13-2/h3-4,7H,1-2H3 |
Clé InChI |
YHBPLWHTDWENDH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)C(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


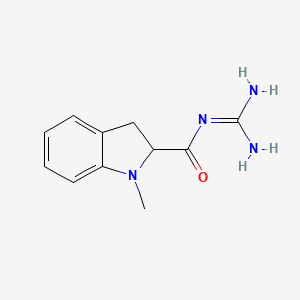

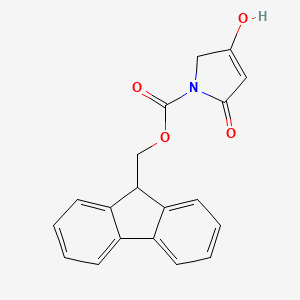
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)
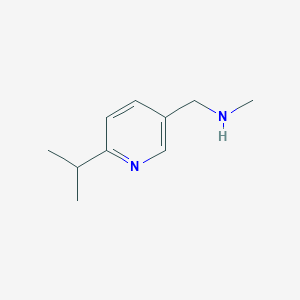
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)

